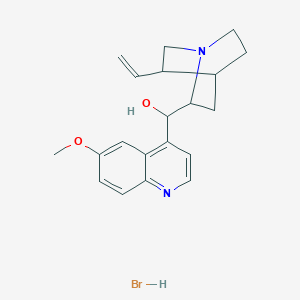

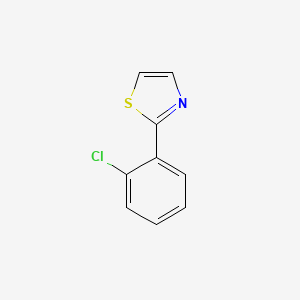

2-(2-Chlorophenyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(2-Chlorophényl)thiazole est un composé hétérocyclique qui présente un cycle thiazole substitué par un groupe 2-chlorophényle. Les thiazoles sont connus pour leurs diverses activités biologiques et sont des composants essentiels de nombreux produits pharmaceutiques et agrochimiques

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du 2-(2-Chlorophényl)thiazole implique généralement la réaction du 2-chlorobenzaldéhyde avec le thioamide en milieu acide. La réaction se déroule par un mécanisme de cyclisation, formant le cycle thiazole . Une autre méthode implique l'utilisation de 2-chlorophényl isothiocyanate et d'α-halocétone, qui subissent une cyclisation pour produire le dérivé thiazole souhaité .

Méthodes de production industrielle : La production industrielle de 2-(2-Chlorophényl)thiazole utilise souvent des réacteurs à flux continu pour optimiser les conditions réactionnelles et le rendement. L'utilisation de catalyseurs tels que les acides de Lewis peut améliorer l'efficacité du processus de cyclisation .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-(2-Chlorophényl)thiazole subit diverses réactions chimiques, notamment :

Substitution électrophile : Le cycle thiazole peut subir une substitution électrophile en position C-5 en raison de l'effet donneur d'électrons de l'atome de soufre.

Substitution nucléophile : La position C-2 du cycle thiazole est sensible à la substitution nucléophile.

Oxydation et réduction : Le composé peut être oxydé pour former des sulfoxydes ou réduit pour former des thiazolidines.

Réactifs et conditions courantes :

Substitution électrophile : Des réactifs tels que les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique) sont couramment utilisés.

Substitution nucléophile : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés.

Oxydation et réduction : Des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits formés :

Substitution électrophile : Les produits comprennent des dérivés halogénés et nitrés.

Substitution nucléophile : Les produits comprennent des thiazoles alkylés.

Oxydation et réduction : Les produits comprennent des sulfoxydes et des thiazolidines.

4. Applications de la recherche scientifique

Le 2-(2-Chlorophényl)thiazole a une large gamme d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans la production de colorants, de pesticides et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 2-(2-Chlorophényl)thiazole implique son interaction avec diverses cibles moléculaires :

Inhibition enzymatique : Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat.

Modulation des récepteurs : Il peut moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste.

Interférence des voies : Le composé peut interférer avec les voies biochimiques, conduisant à des altérations des fonctions cellulaires.

Composés similaires :

2-Phénylthiazole : Il n'a pas le substituant chlore, ce qui entraîne une réactivité et une activité biologique différentes.

2-(2-Bromophényl)thiazole : Il contient un substituant brome, qui affecte ses propriétés chimiques et ses applications.

2-(2-Méthylphényl)thiazole : Il présente un groupe méthyle, ce qui entraîne des variations dans sa réactivité et ses effets biologiques.

Unicité : Le 2-(2-Chlorophényl)thiazole est unique en raison de la présence de l'atome de chlore, qui améliore sa réactivité électrophile et nucléophile. Cela en fait un composé précieux dans la synthèse de produits pharmaceutiques et d'autres molécules biologiquement actives .

Applications De Recherche Scientifique

2-(2-Chlorophenyl)thiazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)thiazole involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Pathway Interference: The compound can interfere with biochemical pathways, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

2-Phenylthiazole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

2-(2-Bromophenyl)thiazole: Contains a bromine substituent, which affects its chemical properties and applications.

2-(2-Methylphenyl)thiazole: Features a methyl group, leading to variations in its reactivity and biological effects.

Uniqueness: 2-(2-Chlorophenyl)thiazole is unique due to the presence of the chlorine atom, which enhances its electrophilic and nucleophilic reactivity. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Propriétés

Formule moléculaire |

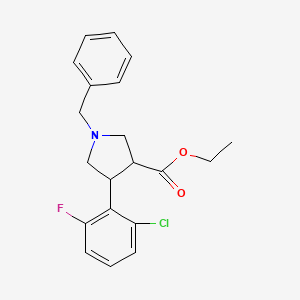

C9H6ClNS |

|---|---|

Poids moléculaire |

195.67 g/mol |

Nom IUPAC |

2-(2-chlorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H6ClNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H |

Clé InChI |

PXBGWHASIFAMEY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=NC=CS2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)

![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)